Cyclodecane

Description

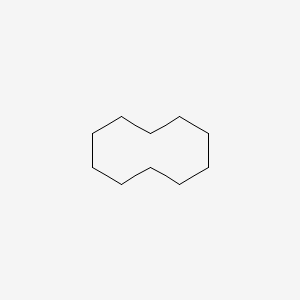

Structure

3D Structure

Properties

IUPAC Name |

cyclodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGZGXSXHCMSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059779 | |

| Record name | Cyclodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293-96-9 | |

| Record name | Cyclodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000293969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N3JJ4GTR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclodecane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodecane (C₁₀H₂₀) is a ten-membered cycloalkane that serves as a critical model for understanding the complex interplay of steric and electronic effects in medium-sized ring systems. Its inherent flexibility results in a complex potential energy surface with multiple low-energy conformations, the relative populations of which are governed by subtle thermodynamic balances. A thorough understanding of this compound's structural dynamics is paramount for applications in medicinal chemistry and materials science, where molecular conformation dictates biological activity and physical properties. This guide provides a detailed examination of the molecular structure, bonding, and conformational landscape of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Conformational Analysis

This compound's conformational space is characterized by a number of low-energy isomers, primarily due to the molecule's efforts to minimize angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain).[1] The most significant and lowest-energy conformers are the boat-chair-boat (BCB) , twist-boat-chair-chair (TBCC) , and twist-boat-chair (TBC) .[2]

The BCB conformation is often the most stable in solid-state derivatives, as observed in numerous X-ray diffraction studies.[3] However, in solution and gas phases, a dynamic equilibrium exists. Low-temperature ¹³C NMR spectroscopy has been a pivotal technique in elucidating this equilibrium, revealing the presence of multiple conformers at low temperatures.[1]

Computational methods, particularly molecular mechanics (MM3 and MM4 force fields) and ab initio calculations, have been instrumental in mapping the potential energy surface of this compound.[1] These studies provide insights into the relative energies, populations, and barriers to interconversion of the various conformers.

Relative Energies and Populations of Key Conformers

The relative stability of this compound's conformers is a delicate balance of enthalpic and entropic factors. While the BCB form may have a lower enthalpy, the TBCC conformation, which exists as a racemic mixture of d and l forms, can be favored by entropy at room temperature.[1] Molecular mechanics calculations have quantified these differences, providing a theoretical basis for understanding the experimental observations.

| Conformer | MM3 Strain Energy (kcal/mol)[1] | MM4 Relative Free Energy (298 K, kcal/mol)[1] | MM4 Population (298 K)[1] | Experimental Population (-146.1 °C)[1] |

| BCB | 12.35 | 0.14 | 30% | 94.8% |

| TBCC | 13.01 | 0.00 | 37% | 5.2% |

| TBC | 13.56 | 0.69 | 10% | Not directly observed, but predicted to have similar population to TBCC at this temperature. |

| BCC | 14.12 | - | - | - |

| TCCC | 14.22 | - | - | - |

| BCC | 14.33 | - | - | - |

Note: Strain energies and relative free energies are calculated values and provide a model for understanding conformational preferences. Experimental populations are determined under specific low-temperature conditions where conformational exchange is slow on the NMR timescale.

Molecular Geometry and Bonding

The bonding in this compound consists of sp³-hybridized carbon atoms forming single covalent bonds with each other and with hydrogen atoms. The geometry, however, deviates from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, leading to angle strain. The primary determinant of conformational preference is the minimization of this strain, along with torsional and transannular steric interactions.

Structural Parameters of Key Conformers

Precise geometric parameters for this compound conformers have been determined through a combination of gas-phase electron diffraction (GED) experiments and molecular mechanics calculations. The following table summarizes key calculated structural parameters for the three lowest-energy conformers.

| Parameter | BCB Conformer (MM3) | TBCC Conformer (MM3) | TBC Conformer (MM3) |

| Avg. C-C Bond Length (Å) | ~1.54 | ~1.54 | ~1.54 |

| Avg. C-H Bond Length (Å) | ~1.10 | ~1.10 | ~1.10 |

| Avg. C-C-C Bond Angle (°) | ~117 | ~116 | ~117 |

| Key Dihedral Angles (°) | Varies significantly | Varies significantly | Varies significantly |

Note: The provided values are averaged and generalized from molecular mechanics models. Specific bond lengths, angles, and dihedral angles for each unique carbon and hydrogen atom within each conformer are extensive and can be found in detailed computational chemistry outputs.

Experimental Protocols

The characterization of this compound's molecular structure and conformational dynamics relies on sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Dynamic NMR Spectroscopy for Conformational Analysis

Variable temperature (VT) NMR spectroscopy is a powerful method to study the dynamic equilibria between different conformers of this compound. By recording spectra at various temperatures, one can observe the coalescence and decoalescence of signals as the rate of interconversion changes, allowing for the determination of thermodynamic and kinetic parameters.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of high-purity this compound in a suitable deuterated solvent that remains liquid at very low temperatures (e.g., dichlorofluoromethane, CHFCl₂).

-

Transfer the solution to a Class A NMR tube appropriate for VT experiments to prevent cracking at low temperatures.[4]

-

Degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -170°C.

-

Calibrate the temperature of the probe using a standard sample (e.g., methanol) before the experiment.[5]

-

Set the spectrometer to acquire ¹³C spectra with broadband proton decoupling.[4]

-

-

Data Acquisition:

-

Begin acquisition at room temperature to obtain a reference spectrum where conformational exchange is fast.

-

Gradually decrease the temperature in steps of 10-20°C, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[4][6]

-

Acquire a series of ¹³C NMR spectra at progressively lower temperatures. A study by an American Chemical Society journal on this compound recorded spectra down to -171.1°C.[1]

-

At each temperature, optimize acquisition parameters (e.g., pulse width, repetition delay, number of scans) to achieve an adequate signal-to-noise ratio. For the aforementioned study, a 45° pulse width and 2800-3200 acquisitions were used.[1]

-

-

Data Analysis (Line-Shape Analysis):

-

At high temperatures, a single set of averaged peaks is observed. As the temperature is lowered, the rate of interconversion slows, leading to broadening of the NMR signals.

-

At the coalescence temperature (Tc), the signals for exchanging sites merge into a single broad peak.

-

At very low temperatures (the slow-exchange regime), separate signals for each conformer become sharp and distinct.

-

Integrate the signals for each conformer in the slow-exchange spectra to determine their relative populations and calculate the free energy difference (ΔG°).

-

Use specialized software to perform a full line-shape analysis of the spectra in the exchange-broadened region to simulate the spectra and extract the rate constants (k) for interconversion at each temperature.

-

Plot ln(k/T) vs. 1/T (Eyring plot) to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the conformational interconversion.

-

Single-Crystal X-ray Diffraction

While obtaining a suitable single crystal of this compound itself is challenging due to its low melting point, the structures of its derivatives are frequently determined by X-ray crystallography. This provides invaluable, high-resolution data on the solid-state conformation of the this compound ring.

Methodology:

-

Crystallization:

-

The primary and often most difficult step is to grow a high-quality single crystal of a this compound derivative.[7]

-

This is typically achieved by slow evaporation of a saturated solution, slow cooling of a supersaturated solution, or vapor diffusion. The key is to allow the crystals to form slowly to ensure a well-ordered lattice.[8]

-

The ideal crystal should be transparent, have smooth faces, be free of cracks or other imperfections, and typically be between 0.1 and 0.25 mm in its largest dimension.[6]

-

-

Data Collection:

-

Mount the selected single crystal on a goniometer head.

-

Place the crystal in a modern X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

A detector (e.g., a CCD or CMOS detector) records the positions and intensities of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern.[7]

-

-

Structure Solution and Refinement:

-

The diffraction pattern is mathematically processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

-

The intensities of the reflections are used to calculate the amplitudes of the structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

The model is then refined using a least-squares process. This iterative process adjusts the atomic positions, occupancies, and atomic displacement parameters (which model thermal vibration) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed diffraction data.[9][10]

-

The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated data.

-

Visualizations of Key Processes

Conformational Interconversion Pathway

The following diagram illustrates the simplified potential energy surface for the interconversion of the major this compound conformers. The BCB form interconverts via the higher-energy TBC conformation.

Caption: Energy landscape for this compound conformational interconversion.

Experimental Workflow for Dynamic NMR Analysis

This flowchart outlines the logical steps involved in determining the kinetic and thermodynamic parameters of conformational exchange in this compound using dynamic NMR spectroscopy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. atbweb.stanford.edu [atbweb.stanford.edu]

An In-depth Technical Guide to the Conformational Analysis and Isomers of Cyclodecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of angle, torsional, and transannular strain. Its conformational landscape is characterized by a multitude of low-energy isomers, the relative populations of which are highly sensitive to temperature and substitution. Understanding the conformational preferences of the this compound ring is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. This guide provides a comprehensive overview of the key conformers of this compound, their relative energies, and the detailed experimental and computational protocols employed in their analysis.

Introduction

Medium-sized rings (8-12 membered) like this compound are subject to significant conformational complexity. Unlike smaller rings, which are dominated by angle and torsional strain, or larger rings, which can adopt relatively strain-free conformations, this compound experiences a unique interplay of these factors along with significant transannular hydrogen-hydrogen repulsions.[1] This results in a potential energy surface with several local minima corresponding to distinct conformational isomers. The most stable of these conformers seek to minimize these strains, leading to non-planar, folded structures.

The principal low-energy conformations of this compound that have been identified through extensive experimental and computational studies are the Boat-Chair-Boat (BCB), the Twist-Boat-Chair-Chair (TBCC), and the Twist-Boat-Chair (TBC).[2][3] The subtle energy differences between these conformers lead to a dynamic equilibrium, which can be "frozen out" at low temperatures for individual characterization.

Key Conformational Isomers of this compound

The conformational space of this compound is populated by several key isomers with relatively low energies. The nomenclature of these conformers is based on the arrangement of the carbon backbone, often described in terms of familiar cyclohexane (B81311) conformations (boat, chair, twist-boat).

Boat-Chair-Boat (BCB) Conformation

The Boat-Chair-Boat (BCB) conformation is consistently identified as the most stable isomer of this compound in the gas phase and in non-polar solvents at low temperatures.[3][4] This conformation is characterized by a central "chair" portion flanked by two "boat" sections, which effectively minimizes both angle and torsional strain. However, it is not entirely free of strain, as there are some close contacts between transannular hydrogen atoms.[1]

Twist-Boat-Chair-Chair (TBCC) Conformation

The Twist-Boat-Chair-Chair (TBCC) conformation is another low-energy isomer of this compound. Computational studies, particularly those employing molecular mechanics (MM4), have suggested that the TBCC conformation may be very close in energy to, or even slightly lower in free energy than, the BCB conformation at room temperature.[2] Low-temperature 13C NMR studies have confirmed the presence of the TBCC conformer as a minor component in equilibrium with the BCB form.[2][3]

Twist-Boat-Chair (TBC) Conformation

The Twist-Boat-Chair (TBC) conformation is also a significant contributor to the conformational equilibrium of this compound. Ab initio calculations have predicted that the TBC and TBCC conformations have comparable free energies.[5] While its direct experimental observation can be challenging due to signal overlap in NMR spectra, its presence is inferred from detailed line-shape analysis and computational results.

Quantitative Conformational Analysis

The relative energies and populations of this compound conformers have been determined through a combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods.

Relative Energies and Populations

The following tables summarize the quantitative data on the relative energies and populations of the major this compound conformers.

Table 1: Calculated Relative Free Energies of this compound Conformers

| Conformer | Calculated Relative Free Energy (kcal/mol) |

| Boat-Chair-Boat (BCB) | 0.00 |

| Twist-Boat-Chair (TBC) | 0.87 |

| Twist-Boat-Chair-Chair (TBCC) | 0.92 |

| Chair-Chair-Chair (CCC) | ~1.0 - 2.0 |

This table presents a generalized summary of data from multiple computational studies. Exact values may vary based on the level of theory used.[3]

Table 2: Experimental Populations and Free Energy Difference at Low Temperature

| Temperature (°C) | Conformer | Population (%) | Free Energy Difference (kcal/mol) |

| -146.1 | BCB | 94.8 | 0.00 |

| TBCC | 5.2 | 0.73 ± 0.3 |

Data obtained from low-temperature 13C NMR spectroscopy.[2][3]

Energy Barriers for Interconversion

The dynamic interconversion between different conformers involves surmounting specific energy barriers. These have been quantified for substituted cyclodecanes and provide insight into the flexibility of the this compound ring.

Table 3: Free-Energy Barriers for Conformational Interconversion in Chlorothis compound

| Process | Temperature (°C) | Free-Energy Barrier (kcal/mol) |

| BCB Interconversion | -159.8 | 5.4 ± 0.2 |

| BCB Interconversion | -159.8 | 5.5 ± 0.2 |

| TBCC Equilibration with BCB | -120.9 | 7.07 ± 0.2 |

| TBCC Equilibration with BCB | -120.9 | 7.08 ± 0.2 |

Data sourced from low-temperature 13C NMR spectroscopy studies.

Experimental Protocols

The characterization of this compound conformers relies on sophisticated experimental techniques capable of probing the subtle structural and energetic differences between them.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To slow the interconversion between conformers on the NMR timescale to allow for the direct observation and quantification of individual isomers.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 0.4% w/v) of high-purity this compound in a suitable low-freezing point solvent such as dichlorofluoromethane (B1207983) (CF₂Cl₂).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference.

-

Transfer the solution to a 5-mm thin-walled, screw-capped NMR tube.

-

Caution: The sample tube will be under high pressure at room temperature and should be handled with care, preferably stored and handled below 0 °C.[4]

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Cool the sample to the desired low temperature (e.g., down to -171.1 °C). Allow the temperature to equilibrate before starting the acquisition.

-

Acquire proton-decoupled ¹³C NMR spectra. Typical acquisition parameters may include:

-

Pulse width: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: Sufficient to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans).

-

-

-

Data Processing and Analysis:

-

Apply a line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure accurate integration.

-

Integrate the signals corresponding to the different conformers. The relative peak areas are proportional to the populations of the respective conformers.

-

Calculate the equilibrium constant (K) from the ratio of the populations.

-

Calculate the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

-

X-ray Crystallography

Objective: To determine the precise solid-state structure of this compound or its derivatives, providing definitive evidence for a particular conformation.

Methodology:

-

Crystal Growth (for a volatile compound like this compound):

-

Sublimation: This is often the most suitable method for volatile, non-polar compounds. Place a small amount of purified this compound at the bottom of a sublimation apparatus. Apply a vacuum and gently heat the sample. Crystals will form on a cooled probe (cold finger).

-

Slow Evaporation from a Low-Boiling Point Solvent: Dissolve this compound in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane) in a clean vial. Loosely cap the vial to allow for very slow evaporation over several days in a vibration-free environment.

-

Vapor Diffusion: Dissolve this compound in a small amount of a relatively good solvent (e.g., toluene) in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (e.g., heptane). The slow diffusion of the poor solvent vapor into the solution will induce crystallization.

-

-

Crystal Mounting and Data Collection:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

Mount the crystal on a goniometer head, often using a cryo-protectant if data is to be collected at low temperatures.

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

-

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

-

Computational Protocols

Computational chemistry provides invaluable insights into the conformational landscape of this compound, allowing for the prediction of geometries, relative energies, and interconversion barriers.

Molecular Mechanics (MM4) Calculations

Objective: To perform a rapid and efficient conformational search and obtain accurate geometries and relative strain energies of different conformers.

Methodology:

-

Structure Input:

-

Build an initial 3D structure of this compound using a molecular modeling program (e.g., Spartan, Chem3D).

-

-

Conformational Search:

-

Utilize a conformational search algorithm within the software (e.g., the Monte Carlo or systematic search in Spartan).

-

Select the MM4 force field for the energy calculations during the search.

-

The search will systematically or randomly rotate around the single bonds in the ring to generate a large number of different conformations.

-

Each generated conformation is then subjected to energy minimization using the MM4 force field.

-

-

Analysis of Results:

-

The software will provide a list of the low-energy conformers found, ranked by their strain energies.

-

Visually inspect the structures of the lowest energy conformers to identify the BCB, TBCC, TBC, and other relevant isomers.

-

The relative strain energies provide an estimate of the relative stabilities of the conformers.

-

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To obtain more accurate relative energies and thermodynamic properties of the low-energy conformers identified by molecular mechanics.

Methodology:

-

Input File Preparation (using Gaussian as an example):

-

Take the Cartesian coordinates of the low-energy conformers obtained from the MM4 conformational search.

-

Create an input file for each conformer. A typical input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory would look like this:

-

-

Geometry Optimization:

-

Submit the input file to the quantum chemistry software (e.g., Gaussian).

-

The opt keyword instructs the program to perform a geometry optimization, finding the minimum energy structure for that conformer at the specified level of theory.

-

-

Frequency Calculation:

-

The freq keyword instructs the program to calculate the vibrational frequencies of the optimized structure.

-

The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

-

The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies of the different conformers to determine their relative populations at a given temperature.

-

The calculated geometries (bond lengths, angles, dihedral angles) can be compared with experimental data if available.

-

Visualization of Relationships and Workflows

Conformational Interconversion Pathways

The following diagram illustrates the relationships between the major low-energy conformers of this compound and the energy barriers for their interconversion.

Caption: Simplified energy landscape for this compound.

Experimental and Computational Workflow

This diagram outlines a typical integrated workflow for the conformational analysis of this compound.

Caption: A typical workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system governed by a delicate balance of steric and strain effects. The Boat-Chair-Boat (BCB) conformation is generally the most stable, but other isomers such as the Twist-Boat-Chair-Chair (TBCC) and Twist-Boat-Chair (TBC) are energetically accessible and contribute significantly to the overall conformational equilibrium. A thorough understanding of this system requires a synergistic approach, combining the quantitative insights from low-temperature NMR and the precise structural data from X-ray crystallography with the detailed energetic and geometric predictions of high-level computational methods. The protocols and data presented in this guide provide a framework for researchers to investigate the conformational behavior of this compound and its derivatives, knowledge that is crucial for the rational design of molecules with specific three-dimensional structures and desired properties.

References

- 1. downloads.wavefun.com [downloads.wavefun.com]

- 2. CONFLEX Tutorials [conflex.co.jp]

- 3. Generation of Gaussian 09 Input Files for the Computation of 1H and 13C NMR Chemical Shifts of Structures from a Spartan’14 Conformational Search · GitHub [gist.github.com]

- 4. chem.tamu.edu [chem.tamu.edu]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Stability of Cyclodecane Conformers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of angle strain, torsional strain, and transannular interactions. Its conformational landscape is characterized by a number of low-energy structures that are in dynamic equilibrium. Understanding the relative thermodynamic stabilities of these conformers is crucial for predicting the molecule's physical and chemical properties, and by extension, for the rational design of macrocyclic drugs and other complex molecules where such ring systems are prevalent. This guide provides a comprehensive overview of the key conformers of this compound, their thermodynamic properties, the experimental and computational methods used to study them, and the pathways of their interconversion.

The Conformational Landscape of this compound

The potential energy surface of this compound is populated by several conformers, with the most stable and frequently discussed being the Boat-Chair-Boat (BCB) , the Twist-Boat-Chair-Chair (TBCC) , and the Twist-Boat-Chair (TBC) .

-

Boat-Chair-Boat (BCB): Often considered the ground-state conformation, particularly in the solid state, the BCB conformer exhibits a relatively low degree of strain.[1] It belongs to the C2h point group.

-

Twist-Boat-Chair-Chair (TBCC): This conformer is a significant contributor to the conformational equilibrium in the gas phase and in solution. It is often found to be very close in energy to the BCB conformer, and in some computational models, it is predicted to be the most stable.

-

Twist-Boat-Chair (TBC): The TBC conformer is generally higher in energy than the BCB and TBCC forms but plays a crucial role as a key intermediate in the interconversion pathways between other conformers.

Thermodynamic Stability and Population Analysis

The relative thermodynamic stabilities of the major this compound conformers have been extensively studied using both computational methods and experimental techniques, primarily low-temperature 13C NMR spectroscopy. The data reveals a subtle interplay of enthalpic and entropic factors that govern the conformational equilibrium.

Computationally Determined Relative Energies

A variety of molecular mechanics force fields (MM3, MM4) and ab initio molecular orbital calculations have been employed to determine the relative energies of this compound conformers. The results can vary slightly depending on the level of theory and the parameterization used.

| Conformer | MM3 Strain Energy (kcal/mol) | MM4 Free Energy (relative to TBCC at 298 K, kcal/mol) | Ab Initio (HF/6-31G*) Free Energy (relative to BCB at -171.1 °C, kcal/mol) |

| BCB | 0.00 | 0.14 | 0.00 |

| TBCC | 3.1 | 0.00 | 0.915 |

| TBC | 2.1 | 1.0 (approx.) | 0.868 |

Note: The relative energies are highly dependent on the computational method and temperature. The values presented here are illustrative and sourced from various computational studies.

Experimentally Determined Populations and Free Energy Differences

Low-temperature 13C NMR spectroscopy is a powerful tool for directly observing the populations of different conformers in solution. By integrating the signals corresponding to each conformer at temperatures where their interchange is slow on the NMR timescale, their relative populations can be determined.

From these populations, the difference in Gibbs free energy (ΔG) can be calculated using the following equation:

ΔG = -RT ln(K)

where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (the ratio of the populations of the two conformers).

| Temperature (°C) | Conformer | Population (%) | ΔG (kcal/mol, relative to BCB) |

| -146.1 | BCB | 94.8 | 0.00 |

| TBCC | 5.2 | 0.73 ± 0.3 | |

| -171.1 (estimated) | BCB | 97.3 | 0.00 |

| TBCC | 2.7 | 0.73 |

Data obtained from low-temperature 13C NMR studies.[2]

Conformational Interconversion Pathways

The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers for these transformations are relatively low, allowing for rapid equilibrium at room temperature. The Twist-Boat-Chair (TBC) conformation is a key intermediate in the interconversion of the Boat-Chair-Boat (BCB) conformers.

The free energy barrier for the conversion of the BCB conformer to the TBC conformer has been determined to be approximately 5.54 kcal/mol at -137.4 °C.

Caption: Conformational interconversion pathways of this compound.

Experimental and Computational Methodologies

A detailed understanding of the thermodynamic stability of this compound conformers relies on the rigorous application of both experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At sufficiently low temperatures, the rate of interconversion between conformers becomes slow enough on the NMR timescale to allow for the observation of distinct signals for each populated conformer. The relative areas of these signals are directly proportional to the mole fractions of the conformers.

Detailed Methodology:

-

Sample Preparation: A dilute solution of this compound (typically in the low millimolar range) is prepared in a suitable low-freezing point solvent system, such as a mixture of dichlorofluoromethane (B1207983) (freon-21) and chloroform-d, or vinyl chloride. The use of a deuterated solvent is necessary for the NMR lock.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -170°C is required.

-

Data Acquisition:

-

The sample is cooled to the desired temperature and allowed to equilibrate.

-

13C NMR spectra are acquired using a standard single-pulse experiment with proton decoupling.

-

To ensure quantitative results, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the carbons of interest) must be used between pulses.

-

A large number of scans are typically acquired to achieve an adequate signal-to-noise ratio, especially for minor conformers.

-

-

Data Analysis:

-

The acquired spectra are processed with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

The signals corresponding to each conformer are identified and assigned.

-

The integral areas of the signals for each conformer are carefully measured.

-

The relative populations are calculated from the ratios of the integrated areas.

-

The free energy difference (ΔG) between conformers is then calculated using the equation ΔG = -RT ln(K), where K is the ratio of the populations.

-

By performing these measurements at a series of temperatures, the enthalpy (ΔH) and entropy (ΔS) differences can be determined from a van't Hoff plot (ln(K) vs. 1/T).

-

Dynamic NMR (DNMR) line-shape analysis can be used in the coalescence temperature range to determine the free energy of activation (ΔG‡) for the interconversion process.

-

Computational Chemistry Methods

Principle: Computational methods utilize classical mechanics (molecular mechanics) or quantum mechanics (ab initio and density functional theory) to calculate the potential energy of a molecule as a function of its geometry. By exploring the potential energy surface, the structures and relative energies of different conformers can be determined.

Detailed Methodology:

-

Conformational Search:

-

An initial 3D structure of this compound is built.

-

A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This can be achieved using methods like molecular dynamics simulations at high temperatures followed by energy minimization, or through dedicated conformational search algorithms.

-

-

Geometry Optimization and Energy Calculation:

-

Molecular Mechanics (MM): Each identified conformer is subjected to geometry optimization using a suitable force field, such as MM3 or MM4. These force fields are parameterized to reproduce experimental data for a wide range of molecules. The optimization process finds the local energy minimum for each conformer. The steric energy calculated by the force field provides an estimate of the relative enthalpy.

-

Ab Initio and Density Functional Theory (DFT): For higher accuracy, the geometries of the low-energy conformers identified by molecular mechanics are further optimized using quantum mechanical methods.

-

Method Selection: A suitable level of theory and basis set are chosen. For example, Hartree-Fock (HF) or DFT methods like B3LYP with a basis set such as 6-31G* or larger are commonly used.

-

Optimization: A full geometry optimization is performed for each conformer, where the forces on all atoms are minimized.

-

Frequency Calculations: To confirm that the optimized structure is a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

-

-

Calculation of Thermodynamic Properties:

-

From the results of the frequency calculations, the Gibbs free energy (G) of each conformer at a given temperature can be calculated using standard statistical mechanics formulas implemented in most quantum chemistry software packages.

-

The relative free energies of the conformers are then used to calculate their Boltzmann populations at that temperature using the equation: Population(i) = exp(-ΔG(i)/RT) / Σ(exp(-ΔG(j)/RT)), where the sum is over all conformers.

-

Conclusion

The thermodynamic stability of this compound conformers is a finely balanced interplay of enthalpic and entropic contributions. The Boat-Chair-Boat (BCB) and Twist-Boat-Chair-Chair (TBCC) conformations are of very similar energy, with their relative populations being sensitive to temperature and the physical state. The Twist-Boat-Chair (TBC) conformer, while less stable, serves as a critical hub in the interconversion network. A combination of low-temperature NMR spectroscopy and high-level computational chemistry provides a powerful and complementary approach to elucidating the complex conformational landscape of this important cycloalkane. The detailed methodologies presented in this guide offer a framework for researchers to investigate the conformational preferences of this compound and other flexible macrocyclic systems, which is of fundamental importance in the fields of stereochemistry, materials science, and drug discovery.

References

Unraveling the Energetic Landscape of Cyclodecane: An In-depth Technical Guide to Ring Strain

For Researchers, Scientists, and Drug Development Professionals

Cyclodecane, a ten-membered carbocycle, presents a fascinating case study in the intricate interplay of conformational flexibility and inherent ring strain. Its unique structural properties, arising from a delicate balance of angle, torsional, and transannular strains, have significant implications for the design and synthesis of macrocyclic drugs and other complex molecules. This technical guide provides a comprehensive analysis of the core principles governing ring strain in this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Triad of Strain: Deconstructing the Energetics of this compound

The total ring strain in this compound is a culmination of three primary types of strain, each contributing to the overall energy and preferred three-dimensional structure of the molecule. Understanding these individual components is crucial for predicting and manipulating its conformational behavior.

-

Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. In this compound, the ring is large enough to avoid the severe angle strain seen in smaller rings like cyclopropane (B1198618) and cyclobutane. However, certain conformations may still exhibit minor angle strain to alleviate other, more significant, strain energies.

-

Torsional Strain (Pitzer Strain): This is the result of eclipsed or gauche interactions between adjacent C-H or C-C bonds. To minimize torsional strain, the this compound ring puckers and twists, striving to achieve staggered conformations along its carbon-carbon bonds.

-

Transannular Strain (Prelog Strain): A hallmark of medium-sized rings (8-11 members), transannular strain is the steric repulsion between non-bonded atoms across the ring. In this compound, hydrogen atoms on opposite sides of the ring can be forced into close proximity, leading to significant destabilization. The molecule contorts itself to minimize these unfavorable interactions.[1][2]

The interplay of these three strains dictates the conformational landscape of this compound, leading to a number of low-energy conformers.

Conformational Landscape of this compound

Unlike the relatively simple conformational analysis of cyclohexane, this compound exists as a dynamic equilibrium of several conformers with small energy differences. The most stable and well-characterized of these is the boat-chair-boat (BCB) conformation.[3][4] However, other conformations, such as the twist-boat-chair-chair (TBCC) and the twist-boat-chair (TBC) , are also present in significant populations, particularly at higher temperatures.[3]

Quantitative Analysis of this compound Conformations

The relative energies and populations of these conformers have been determined through a combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods.

Table 1: Calculated Strain Energies of this compound Conformations

| Conformation | MM2 Strain Energy (kcal/mol) | MM3 Strain Energy (kcal/mol) |

| Boat-Chair-Boat (BCB) | 12.6 | 12.3 |

| Twist-Boat-Chair (TBC) | 14.7 | 14.4 |

| Twist-Boat-Chair-Chair (TBCC) | 15.7 | 15.4 |

| Boat-Chair-Chair (BCC) | 16.1 | 15.8 |

Data sourced from computational studies using MM2 and MM3 force fields.[3]

Table 2: Experimentally Determined Relative Free Energies and Populations of this compound Conformations at -146.1 °C

| Conformation | Relative Free Energy (kcal/mol) | Population (%) |

| Boat-Chair-Boat (BCB) | 0.00 | 94.8 |

| Twist-Boat-Chair-Chair (TBCC) | 0.73 ± 0.3 | 5.2 |

Data obtained from low-temperature 13C NMR spectroscopy.[3]

Total Ring Strain from Thermochemical Data

The total ring strain of a cycloalkane can be quantified by comparing its experimental heat of combustion with that of a hypothetical strain-free reference compound. The difference in these values represents the extra energy stored in the cyclic molecule due to its strained geometry.[5][6]

Table 3: Thermochemical Data for Calculating the Total Ring Strain of this compound

| Parameter | Value |

| Experimental Heat of Combustion of this compound (liquid) | -1586.1 kcal/mol |

| Heat of Combustion per CH₂ group in this compound | -158.61 kcal/mol |

| Heat of Combustion per CH₂ group in a Strain-Free Alkane | -157.4 kcal/mol |

| Total Ring Strain of this compound | 12.1 kcal/mol |

Calculation: (Heat of Combustion per CH₂ in this compound - Heat of Combustion per CH₂ in a Strain-Free Alkane) x 10 CH₂ groups.[7]

Experimental Protocols for Conformational Analysis

The elucidation of the conformational preferences of this compound relies on a combination of sophisticated experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the rapid interconversion between different conformations of this compound on the NMR timescale, allowing for the observation and quantification of individual conformers.

Methodology:

-

Sample Preparation: A dilute solution of this compound (e.g., 0.4% in a suitable solvent like CF₂Cl₂ or a mixture of CHFCl₂ and CHF₂Cl) is prepared in an NMR tube.[3] The choice of solvent is critical to ensure solubility at very low temperatures.

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

-

Data Acquisition:

-

The sample is cooled to a very low temperature, typically in the range of -130 °C to -170 °C.[3]

-

¹³C NMR spectra are acquired at various temperatures within this range. Broadband proton decoupling is employed to simplify the spectra.[3]

-

The number of signals in the spectrum corresponds to the number of magnetically non-equivalent carbons in each conformer.

-

-

Data Analysis:

-

The relative populations of the different conformers are determined by integrating the areas of the corresponding peaks in the ¹³C NMR spectrum at a temperature where the exchange is slow.[3]

-

The free energy difference (ΔG°) between the conformers can be calculated from their relative populations using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of populations).[3]

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound or its derivatives in the solid state.

Methodology:

-

Crystal Growth: Single crystals of a suitable this compound derivative are grown. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection:

-

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the best fit between the calculated and observed diffraction data.

-

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the this compound ring in the crystalline state.[3]

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of this compound in the gas phase, free from crystal packing forces.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern that is recorded on a photographic plate or a digital detector.

-

Data Analysis:

-

The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

-

This curve is then used in conjunction with molecular mechanics calculations to determine the bond lengths, bond angles, and conformational composition of the gaseous this compound molecules.[3]

-

Visualizing the Interplay of Strains and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

Caption: Interplay of strains in this compound.

Caption: Conformational analysis workflow.

Conclusion

The conformational behavior of this compound is a direct consequence of the intricate balance between angle, torsional, and transannular strains. The boat-chair-boat conformation represents the global energy minimum, but other conformers are readily accessible, creating a complex and dynamic system. A thorough understanding of these principles, supported by robust experimental and computational data, is paramount for professionals in drug development and materials science who seek to harness the unique properties of macrocyclic structures. This guide provides a foundational framework for further exploration and application of these concepts in advanced research and development.

References

- 1. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 2. chemistryschool.net [chemistryschool.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cycloalkanes.html [ursula.chem.yale.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

The Boat-Chair-Boat Conformation of Cyclodecane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of torsional, angular, and transannular strains. Among its various accessible conformations, the boat-chair-boat (BCB) form is of significant interest as it is predominantly observed in the solid state and is a major contributor in solution.[1] This technical guide provides an in-depth exploration of the BCB conformation of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing conformational interconversion pathways.

I. Structural and Energetic Landscape of this compound Conformers

The conformational landscape of this compound is complex, with several conformers lying within a narrow energy range. The most stable and experimentally observed conformations include the boat-chair-boat (BCB), twist-boat-chair-chair (TBCC), and twist-boat-chair (TBC).[1][2] The relative stability of these conformers is dictated by a subtle interplay of minimizing Pitzer (torsional) strain, Baeyer (angle) strain, and transannular non-bonded interactions.[3][4]

A. Conformational Energies and Populations

Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a pivotal experimental technique for elucidating the conformational equilibrium of this compound in solution.[1] These studies have revealed the presence of a minor conformation, assigned as the TBCC, in addition to the major BCB conformation.[1][5]

Table 1: Relative Free Energy and Population of this compound Conformers Determined by Low-Temperature ¹³C NMR

| Temperature (°C) | Conformer | ΔG (kcal/mol) vs. BCB | Population (%) |

| -146.1 | BCB | 0 | 94.8 |

| TBCC | 0.73 ± 0.3 | 5.2 |

Source: Journal of the American Chemical Society, 1998.[1]

Computational methods, including molecular mechanics and ab initio calculations, have been extensively employed to model the structure and energetics of this compound conformers. Different force fields and levels of theory provide varying predictions, highlighting the sensitivity of the results to the computational methodology.

Table 2: Calculated Relative Energies of this compound Conformers using Molecular Mechanics (MM3 Force Field)

| Conformation | Strain Energy (kcal/mol) |

| BCB | 12.8 |

| TBCC | 13.5 |

| TBC | 14.1 |

| BCC (distorted) | 14.3 |

Source: Reproduced from calculations by Saunders, cited in J. Am. Chem. Soc., 1998.[1]

Table 3: Calculated Relative Enthalpies, Free Energies, and Populations using MM4 Force Field at 298 K

| Conformation | ΔH (kcal/mol) vs. TBCC | ΔG (kcal/mol) vs. TBCC | Population (%) |

| TBCC | 0 | 0 | 37 |

| BCB | -0.52 | 0.14 | 30 |

| C1 | - | - | 12 |

| TBC | - | - | 10 |

| Others (6) | - | - | 11 |

Source: Journal of the American Chemical Society, 1998.[1]

II. Experimental and Computational Methodologies

A thorough understanding of the experimental and computational protocols is essential for critically evaluating the data on this compound conformations.

A. Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

The definitive experimental evidence for the conformational equilibrium of this compound in solution comes from dynamic NMR studies at low temperatures.

Objective: To slow the rate of interconversion between conformers on the NMR timescale to observe distinct signals for each populated conformation and determine their relative populations.

Methodology:

-

Sample Preparation: A dilute solution of this compound (e.g., 0.4%) is prepared in a suitable low-freezing solvent mixture, such as dichlorofluoromethane (B1207983) (CF₂Cl₂) and chlorodifluoromethane (B1668795) (CHClF₂).[1]

-

Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

-

Data Acquisition: ¹³C NMR spectra are acquired over a range of low temperatures, typically from -130°C down to -171.1°C.[1]

-

Spectral Analysis:

-

At temperatures where conformational exchange is fast, a single set of averaged signals is observed.

-

As the temperature is lowered, the signals broaden and then decoalesce into separate sets of signals corresponding to each conformer.

-

The slow-exchange spectrum of the major BCB conformation of this compound shows three peaks in a 4:4:2 ratio, consistent with its C₂h symmetry.[1]

-

The relative populations of the conformers are determined by integrating the areas of their respective signals in the slow-exchange spectra.

-

-

Thermodynamic Analysis: The free-energy difference (ΔG) between the conformers is calculated from the equilibrium constant (K), which is derived from the relative populations, using the equation ΔG = -RTlnK.

B. Computational Protocols

Computational chemistry provides invaluable insights into the structures, energies, and interconversion pathways of this compound conformers.

1. Molecular Mechanics (MM)

-

Force Fields: Various force fields such as MM2, MM3, and MM4 have been applied to this compound.[1] These force fields are sets of potential energy functions and parameters that describe the energy of a molecule as a function of its geometry.

-

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.

-

Energy Minimization: The geometry of each identified conformer is optimized to find the local minimum on the potential energy surface.

-

Energy Calculation: The strain energy, enthalpy, and free energy of each minimized conformation are calculated. Population distributions are then determined using Boltzmann statistics.

-

2. Ab Initio and Density Functional Theory (DFT) Calculations

-

Level of Theory and Basis Set: These calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. The choice of the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, DFT with various functionals like B3LYP) and the basis set (e.g., 6-31G(d)) is crucial for obtaining accurate results.[6]

-

Methodology:

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

-

Relative Energy Calculation: The relative energies of the conformers are determined, including corrections for zero-point energy and thermal effects.

-

III. Conformational Interconversion Pathways

The dynamic nature of this compound involves the interconversion between its various low-energy conformations. Understanding these pathways and their associated energy barriers is crucial for a complete picture of its conformational behavior.

The interconversion between the major BCB and minor TBCC conformations is a key process. Molecular mechanics calculations have been used to map out the potential energy hypersurface and identify the transition states connecting these conformers.

According to some computational models, the interconversion between the BCB and TBCC conformations may proceed through the TBC conformation as an intermediate.[1] The energy barrier for the conversion of BCB to TBC has been calculated to be approximately 6.38 kcal/mol.[1]

IV. Conclusion

The boat-chair-boat conformation is a central feature of the conformational landscape of this compound. Its prevalence in the solid state and as the major conformer in solution underscores its thermodynamic stability. The quantitative data from low-temperature NMR spectroscopy, supported and rationalized by molecular mechanics and ab initio calculations, provide a detailed picture of the delicate energetic balance that governs the conformational equilibrium. For professionals in drug development and materials science, a thorough understanding of the conformational preferences of such cyclic systems is paramount, as the three-dimensional structure is a key determinant of molecular properties and biological activity. The methodologies outlined herein serve as a robust framework for the conformational analysis of other complex cyclic molecules.

References

The Twist-Boat-Chair-Chair (TBCC) Conformation of Cyclodecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate interplay of angle strain, torsional strain, and transannular interactions. Unlike smaller, more rigid rings, this compound can adopt a multitude of conformations, with the twist-boat-chair-chair (TBCC) form being of significant interest. Understanding the nuanced conformational landscape of this compound is pivotal for the rational design of macrocyclic drugs and other functional molecules, where the three-dimensional arrangement of atoms dictates biological activity and material properties. This technical guide provides an in-depth exploration of the TBCC conformation of this compound, detailing its structural characteristics, energetic properties, and the experimental and computational methodologies employed in its study.

Conformational Landscape of this compound

This compound exists as a dynamic equilibrium of several low-energy conformers. The most stable and populated conformation is the boat-chair-boat (BCB).[1][2] However, the twist-boat-chair-chair (TBCC) conformation is energetically very close to the BCB form and represents a significant contributor to the overall conformational ensemble. The relative populations of these conformers are highly sensitive to temperature and the medium. Low-temperature 13C NMR studies have been instrumental in elucidating the populations of the different conformers.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the low-energy conformations of this compound, providing a comparative overview of their energetic properties and relative populations.

| Conformer | Relative Strain Energy (kcal/mol) - MM3[1] | Relative Free Energy (kcal/mol) at 298 K - MM4[1] | Calculated Population (%) at 298 K - MM4[1] |

| TBCC | 0.00 | 0.00 | 37 |

| BCB | 0.14 | 0.14 | 30 |

| TBC | 0.84 | 1.03 | 10 |

| C1 | - | 0.89 | 12 |

| Conformer Interconversion | Free Energy Barrier (kcal/mol) |

| BCB to TBC | 6.38[1] |

Experimental Protocols

The characterization of the TBCC conformation of this compound relies on a combination of sophisticated experimental and computational techniques. Here, we provide detailed methodologies for the key experiments.

Low-Temperature ¹³C NMR Spectroscopy

Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the individual conformers of this compound, allowing for their direct observation and quantification.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures, such as dichlorofluoromethane (B1207983) (CF₂Cl₂) or a mixture of dichlorofluoromethane and bromotrifluoromethane (B1217167) (CF₃Br).

-

The final concentration should be around 0.1-0.5 M.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

2. NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe capable of low-temperature operation.

-

Cool the sample to the desired temperature (e.g., -150 °C) using a variable temperature unit. Allow the temperature to equilibrate for at least 15-20 minutes before starting the acquisition.

-

Acquire a standard proton-decoupled ¹³C NMR spectrum. A typical pulse sequence would be a simple pulse-acquire sequence with a 30° or 45° pulse angle to allow for faster repetition rates.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and spectrometer sensitivity.

-

The relaxation delay should be set to at least 1-2 times the longest T₁ of the carbon nuclei to ensure quantitative integration of the signals.

3. Data Processing and Analysis:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phasing, and baseline correction of the free induction decay (FID).

-

Integrate the well-resolved signals corresponding to the different conformers. The relative peak areas are proportional to the population of each conformer at that temperature.

-

From the temperature-dependent populations, the relative Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of populations).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and torsional angles of a molecule in the solid state. While this compound itself is a liquid at room temperature, derivatives can be synthesized and crystallized to trap specific conformations.

1. Crystal Growth:

-

Synthesize a suitable solid derivative of this compound (e.g., a diol or a carboxylic acid derivative).

-

Grow single crystals of the derivative using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents for crystallization of organic molecules include ethanol, ethyl acetate, and hexane.

-

The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in all directions.

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

-

Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., omega and phi scans) should be chosen to ensure complete and redundant data coverage.

-

The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.

3. Structure Solution and Refinement:

-

Process the raw diffraction data, including integration of the reflection intensities and correction for absorption and other experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement. This process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Computational Methodologies

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape of this compound.

Molecular Mechanics (MM4) Calculations

Molecular mechanics methods, particularly the MM4 force field, are well-suited for performing conformational searches and calculating the relative energies of different conformers of cycloalkanes.

1. Input Structure Generation:

-

Build an initial 3D structure of this compound in a molecular modeling program.

-

Generate a diverse set of starting conformations for the conformational search. This can be done through systematic searches of torsional angles or by using random search algorithms.

2. Conformational Search and Optimization:

-

Perform a conformational search using a molecular mechanics program that implements the MM4 force field (e.g., TINKER).

-

The search algorithm will systematically or randomly modify the torsional angles of the input structures and perform an energy minimization for each new conformation.

-

The goal is to locate all the low-energy minima on the potential energy surface.

3. Analysis of Results:

-

Analyze the output of the conformational search to identify all unique low-energy conformers.

-

Compare the relative energies of the conformers to determine their relative stabilities.

-

Calculate the Boltzmann populations of each conformer at a given temperature to predict their relative abundance.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the TBCC and other key conformations.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods provide a more accurate description of the electronic structure and can be used to refine the geometries and energies of the conformers obtained from molecular mechanics.

1. Input File Preparation:

-

Use the optimized geometries of the low-energy conformers from the MM4 calculations as starting points for the ab initio or DFT calculations.

-

Create an input file for a quantum chemistry software package (e.g., Gaussian).

-

Specify the level of theory and basis set. For this compound, a method like B3LYP with a 6-31G(d) or larger basis set is a common choice.

-

Define the calculation type as geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true minimum and to obtain thermodynamic data.

Example Gaussian Input:

2. Calculation Execution and Analysis:

-

Run the calculation on a high-performance computing cluster.

-

After the calculation is complete, analyze the output file.

-

Verify that the geometry optimization has converged and that the frequency calculation shows no imaginary frequencies, confirming a true minimum.

-

Extract the electronic energy, enthalpy, and Gibbs free energy of the optimized conformer.

-

Compare the relative energies of the different conformers to determine their relative stabilities at a higher level of theory.

Signaling Pathways and Logical Relationships

The interconversion between the different conformations of this compound can be visualized as a network of interconnected energy minima on a potential energy surface. The following diagram, generated using the DOT language, illustrates the relationship between the major low-energy conformers.

References

The Unstable Middle: A Technical Guide to the History and Discovery of Medium-Sized Cycloalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-sized cycloalkanes (C7-C13) have long occupied a unique and challenging niche in organic chemistry. Situated between the relatively stable small and common rings and the flexible large rings, their discovery and study revealed unexpected thermodynamic instability and conformational complexity. This guide provides an in-depth technical exploration of the history, discovery, and foundational concepts related to these fascinating molecules. It summarizes key quantitative data on ring strain, details historical experimental protocols for their synthesis, and visually maps the logical evolution of our understanding of their structure and behavior.

A History of Unraveling Strain: From Planar Rings to Transannular Interactions

The story of medium-sized cycloalkanes is intrinsically linked to the evolution of our understanding of ring strain. Early theories gave way to more sophisticated models as chemists grappled with the peculiar properties of these "unstable" rings.

The Baeyer Strain Theory and Its Limitations

In 1885, Adolf von Baeyer proposed his seminal "Strain Theory," which posited that cycloalkanes were planar polygons.[1] He theorized that any deviation from the ideal tetrahedral bond angle of 109.5° would induce "angle strain," destabilizing the molecule.[1] This theory successfully explained the high reactivity of small rings like cyclopropane (B1198618) (60° angles) and cyclobutane (B1203170) (90° angles) but incorrectly predicted that larger rings would become increasingly strained.[1] Baeyer also hypothesized that synthesizing rings larger than C6 would be difficult due to this increasing angle strain.

The Dawn of Conformational Analysis: Sachse-Mohr Theory

The assumption of planarity was challenged as early as 1890 by Hermann Sachse, who suggested that rings like cyclohexane (B81311) could adopt non-planar, puckered conformations (the "chair" and "boat" forms) to relieve angle strain.[1] This idea, however, was largely ignored until 1918, when Ernst Mohr provided further evidence, leading to the acceptance of the Sachse-Mohr theory of strain-free, non-planar large rings.[1] This was a critical conceptual leap, paving the way for the field of conformational analysis.

The "Medium Ring Problem": Pitzer and Prelog Strain

While the Sachse-Mohr theory explained the stability of cyclohexane and larger rings, the medium-sized rings remained an anomaly. They were found to be more strained than cyclohexane, a fact that could not be explained by angle strain alone. The key to understanding this instability came from two additional concepts:

-

Torsional Strain (Pitzer Strain): This type of strain arises from the eclipsing of C-H bonds on adjacent carbon atoms, an unfavorable interaction. In medium-sized rings, the puckering required to minimize angle strain often forces some hydrogen atoms into eclipsed or partially eclipsed conformations.

-

Transannular Strain (Prelog Strain): First comprehensively explained by Vladimir Prelog, this is a form of steric strain unique to medium-sized rings.[2] It results from non-bonded interactions between atoms on opposite sides of the ring, which are forced into close proximity by the ring's conformation.[2][3] For example, in certain conformations of cyclodecane, hydrogen atoms across the ring are closer than the sum of their van der Waals radii, leading to significant repulsion.[2][4]

It is the interplay of these three types of strain—angle, torsional, and transannular—that governs the chemistry of medium-sized rings.

Quantitative Analysis of Ring Strain

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion. By comparing the heat of combustion per methylene (B1212753) (-CH2-) group to that of a strain-free reference (a long-chain alkane, ~157.4 kcal/mol), the total strain energy can be calculated.[4][5][6] The data clearly show a peak in strain for medium-sized rings, particularly for cyclononane (B1620106) and this compound.